Bis(nonafluorobutyl)phosphinic acid
Overview
Description
Bis(nonafluorobutyl)phosphinic acid: is a chemical compound with the molecular formula C8HF18O2P. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. This compound is used in various scientific and industrial applications, particularly where such stability is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(nonafluorobutyl)phosphinic acid typically involves the reaction of nonafluorobutyl iodide with a phosphinic acid derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including halogen exchange and subsequent hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(nonafluorobutyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the nonafluorobutyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphinic acids .
Scientific Research Applications
Chemistry: In chemistry, bis(nonafluorobutyl)phosphinic acid is used as a reagent in the synthesis of fluorinated compounds. Its high reactivity and stability make it valuable in creating complex molecules with specific properties .
Biology and Medicine: The compound’s unique properties are explored in biological and medical research, particularly in developing fluorinated pharmaceuticals. Its stability and resistance to metabolic degradation are advantageous in drug design .
Industry: Industrially, this compound is used in the production of high-performance materials, such as fluoropolymers and coatings. These materials benefit from the compound’s thermal stability and chemical resistance .
Mechanism of Action
The mechanism by which bis(nonafluorobutyl)phosphinic acid exerts its effects involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with various substrates, facilitating reactions that lead to the desired chemical transformations. The pathways involved often include nucleophilic attack and subsequent rearrangements .
Comparison with Similar Compounds
- Bis(trifluoromethyl)phosphinic acid
- Bis(pentafluoroethyl)phosphinic acid
- Bis(heptafluoropropyl)phosphinic acid
Comparison: Compared to these similar compounds, bis(nonafluorobutyl)phosphinic acid stands out due to its longer fluorinated alkyl chains, which provide enhanced thermal stability and chemical resistance. This makes it particularly suitable for applications requiring extreme conditions .
Properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF18O2P/c9-1(10,5(17,18)19)3(13,14)7(23,24)29(27,28)8(25,26)4(15,16)2(11,12)6(20,21)22/h(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZIDHPTVNFDQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)P(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C4F9)2P(=O)OH, C8HF18O2P | |
Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556851 | |
Record name | Bis(nonafluorobutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52299-25-9 | |
Record name | P,P-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52299-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(nonafluorobutyl)phosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(nonafluorobutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(nonafluorobutyl)phosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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